molecular formula C34H36O6 B1363401 2,3,4,6-Tetra-O-benzyl-D-galactopyranose CAS No. 6386-24-9

2,3,4,6-Tetra-O-benzyl-D-galactopyranose

Cat. No. B1363401
CAS RN: 6386-24-9
M. Wt: 540.6 g/mol
InChI Key: OGOMAWHSXRDAKZ-BJPULKCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose often involves the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .


Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose is C34H36O6 . Its average mass is 540.646 Da and its monoisotopic mass is 540.251160 Da .


Chemical Reactions Analysis

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives .


Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is a solid substance . Its optical activity is [α]22/D +11.0°, c = 1% in chloroform . The melting point is 64-69 °C .

Scientific Research Applications

Application 1: Synthesis of Carbohydrate Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : 2,3,4,6-Tetra-O-benzyl-D-galactopyranose is used in the synthesis of 1-C-alpha-D-glucopyranose derivatives . These derivatives are important in various biochemical processes and have applications in pharmaceutical research.
  • Methods of Application : The compound is used as a reagent in glucosylation reactions . It can also be used in the preparation of the α-glucopyranosyl chloride .
  • Results or Outcomes : The outcomes of these reactions are the formation of glucosides and other carbohydrate derivatives that have potential applications in pharmaceutical research .

Application 2: Pharmaceutical Intermediate

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 2,3,4,6-Tetra-O-benzyl-D-galactopyranose is used as a pharmaceutical intermediate . This means it is used in the synthesis of other compounds that have therapeutic applications.
  • Results or Outcomes : The outcome is the synthesis of pharmaceutical compounds that can be used in the treatment of various diseases .

Application 3: Preparation of α-glucopyranosyl Chloride

  • Scientific Field : Organic Chemistry
  • Summary of Application : 2,3,4,6-Tetra-O-benzyl-D-galactopyranose is used in the preparation of the α-glucopyranosyl chloride . This compound is a useful intermediate in the synthesis of various glucosides.
  • Results or Outcomes : The outcome is the synthesis of α-glucopyranosyl chloride, which can be used in the synthesis of various glucosides .

Application 4: Synthesis of Voglibose/Dapagliflozin

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 2,3,4,6-Tetra-O-benzyl-D-galactopyranose is used as an intermediate in the synthesis of Voglibose/Dapagliflozin . These are antidiabetic drugs used in the treatment of type 2 diabetes.
  • Results or Outcomes : The outcome is the synthesis of Voglibose/Dapagliflozin, which are used in the treatment of type 2 diabetes .

Application 5: Preparation of Protected Carbohydrate Hemiacetals

  • Scientific Field : Organic Chemistry
  • Summary of Application : 2,3,4,6-Tetra-O-benzyl-D-galactopyranose is used in the preparation of protected carbohydrate hemiacetals . These hemiacetals can be converted into glycosyl donors or used as substrates for nucleophilic addition reactions .
  • Results or Outcomes : The outcome is the synthesis of protected carbohydrate hemiacetals, which can be used in the synthesis of various glucosides .

Application 6: Synthesis of Benzyl 2,3,4,6-Tetra-O-Benzyl-β-d-Galactopyranosyl- (1 → 4)-2,3,6-TriO-Benzyl-β-d-Glucopyranoside

  • Scientific Field : Organic Chemistry
  • Summary of Application : 2,3,4,6-Tetra-O-benzyl-D-galactopyranose is used in the synthesis of Benzyl 2,3,4,6-Tetra-O-Benzyl-β-d-Galactopyranosyl- (1 → 4)-2,3,6-TriO-Benzyl-β-d-Glucopyranoside . This compound is a useful intermediate in the synthesis of various glucosides.
  • Results or Outcomes : The outcome is the synthesis of Benzyl 2,3,4,6-Tetra-O-Benzyl-β-d-Galactopyranosyl- (1 → 4)-2,3,6-TriO-Benzyl-β-d-Glucopyranoside, which can be used in the synthesis of various glucosides .

properties

IUPAC Name

(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMAWHSXRDAKZ-BJPULKCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224584
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-benzyl-D-galactopyranose

CAS RN

6386-24-9
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6386-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.262.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Name
CC1(O)OC(COCc2ccccc2)C(OCc2ccccc2)C(OCc2ccccc2)C1OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-benzyl-D-galactopyranose
Reactant of Route 2
2,3,4,6-Tetra-O-benzyl-D-galactopyranose
Reactant of Route 3
2,3,4,6-Tetra-O-benzyl-D-galactopyranose
Reactant of Route 4
2,3,4,6-Tetra-O-benzyl-D-galactopyranose
Reactant of Route 5
2,3,4,6-Tetra-O-benzyl-D-galactopyranose
Reactant of Route 6
2,3,4,6-Tetra-O-benzyl-D-galactopyranose

Citations

For This Compound
114
Citations
H Uchiro, K Miyazaki, T Mukaiyama - Chemistry letters, 1997 - journal.csj.jp
The glycosylation reaction of several alcoholic nucleophiles with 2,3,4,6-tetra-O-benzyl-D-galactopyranose (1-hydroxy sugar) is successfully carried out by the combined use of Sn(OTf) …
Number of citations: 22 www.journal.csj.jp
I Cumpstey, R Cribiu, L Guazzelli - … Chemistry: Proven Synthetic …, 2016 - books.google.com
Protected carbohydrate hemiacetals may be converted into glycosyl donors (eg, trichloroacetimidates) 1 or used as donors directly. 2 Alternatively, they may be used as substrates …
Number of citations: 0 books.google.com
B Doboszewski, A Zamojski - Carbohydrate research, 1984 - Elsevier
The synthesis of 2-O-α-d-galactopyranosyl-d-galactopyranose was accomplished by condensation of 2,3,4,6-tetra-O-benzyl-α-d-galactopyranosyl chloride with 2,2,2-trichloroethyl 3,4,6-…
Number of citations: 14 www.sciencedirect.com
AM Heras-Lopez, MS Pino-González… - The Journal of …, 1998 - ACS Publications
The reaction of N,N-diethyl-2-(dimethylsulfuranylidene)acetamide (1) with protected monosaccharides has been extended to several O-benzyl- and 4,6-O-Benzylidene-d-gluco- and -d-…
Number of citations: 22 pubs.acs.org
H Heissigerová, P Kočalka, M Hlaváčková… - Collection of …, 2006 - cccc.uochb.cas.cz
Employing the Michaelis-Arbuzov reaction of 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-galactopyranose with triethyl phosphite and trimethylsilyl trifluoromethanesulfonate, α- and β-D-…
Number of citations: 6 cccc.uochb.cas.cz
MS Motawia, CE Olsen, K Denyer, AM Smith… - Carbohydrate …, 2001 - Elsevier
The chemical synthesis of the title compounds as maltose analogs, in which the non-reducing end is modified by acetylation of the 4′-OH group or by reversing its configuration, is …
Number of citations: 27 www.sciencedirect.com
J Liaigre, D Dubreuil, JP Pradère, JF Bouhours - Carbohydrate Research, 2000 - Elsevier
Pig organs transplanted into primates are rapidly rejected because of the interaction between Galα(1→3)Gal epitopes carried by the graft and natural antibodies (anti-αGal antibodies) …
Number of citations: 30 www.sciencedirect.com
RT Lee, YC Lee - Carbohydrate research, 1994 - Elsevier
Syntheses of galactose derivatives that are useful in probing te binding specificity of galactose- specific lectins are reported. These include allyl 3-deoxy- and 4-deoxy-β-D-xylo-…
Number of citations: 24 www.sciencedirect.com
I Cumpstey, R Cribiu, L Guazzelli - … Chemistry: Proven Synthetic …, 2011 - books.google.com
Protected carbohydrate hemiacetals may be converted into glycosyl donors (eg, trichloroacetimidates) 1 or used as donors directly. 2 Alternatively, they may be used as substrates …
Number of citations: 1 books.google.com
M Adinolfi, A Iadonisi, L Mangoni - Tetrahedron letters, 1996 - Elsevier
2,3,4,6-tetra-O-benzyl-D-galactopyranose and 2,3,4,6-tetra-O-benzyl-D-glucopyranose can be reduced at C-1 and oxidised at C-5 to give 1,3,4,5-tetra-O-benzyl-L-tagatopyranose and 1,…
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.